molecular formula C13H11N3O3S B2957226 methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate CAS No. 523992-06-5

methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate

Cat. No.: B2957226
CAS No.: 523992-06-5
M. Wt: 289.31
InChI Key: YPKXMSZQYRTVNO-UHFFFAOYSA-N
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Description

Methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a heterocyclic compound featuring a pyrazole core substituted with a 1,3-benzothiazole moiety and an ester-functionalized acetamide group. The benzothiazole ring is a privileged scaffold in medicinal chemistry, known for enhancing binding affinity in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

methyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-19-12(18)7-8-6-11(17)16(15-8)13-14-9-4-2-3-5-10(9)20-13/h2-6,15H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKLCYVTQPDOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanism of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₁N₃O₃S
  • CAS Number : 523992-06-5
  • Molecular Weight : 289.31 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. A comparative analysis showed that this compound exhibits significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Candida albicans200 µg/mL

The compound's effectiveness against S. aureus was noted to be superior compared to traditional antibiotics like ampicillin, suggesting a potential for development as a new antimicrobial agent.

Cytotoxic Effects

Research indicates that this compound possesses cytotoxic properties that can induce apoptosis in cancer cells. A study demonstrated that the compound induced reactive oxygen species (ROS) accumulation in hepatoma cells, leading to cell death through mitochondrial pathways.

Key Findings:

  • Induction of apoptosis mediated by ROS.
  • Greater cytotoxicity observed in malignant cells compared to normal cells.

The mechanism involves disruption of mitochondrial membrane potential (MMP) and activation of caspases, which are critical for the apoptotic process .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. It has been shown to inhibit bacterial topoisomerases selectively without affecting human isoforms, thus reducing toxicity while maintaining efficacy against bacterial infections .

Case Studies and Research Findings

A series of studies have explored the synthesis and biological evaluation of this compound:

  • Antimicrobial Efficacy : In vitro studies confirmed that derivatives of benzothiazole fused with pyrazole exhibited significant antimicrobial activity. The results indicated that structural modifications could enhance potency against resistant strains .
  • Cytotoxicity in Cancer Models : The compound was tested on various cancer cell lines, showing promising results in reducing cell viability through apoptosis induction mechanisms involving ROS and caspase activation .

Scientific Research Applications

Unfortunately, the available search results offer limited information regarding specific applications, comprehensive data, or well-documented case studies for the compound methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate. However, the search results do provide some basic information.

Basic Information

  • Name: this compound is the methyl ester of [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetic acid .
  • Formula: The molecular formula is C₁₃H₁₁N₃O₃S .
  • Molecular Weight: The molecular weight is 289.31 .
  • CAS Number: The CAS number is 523992-06-5 .
  • Properties: It is an irritant .

Potential Research Areas

  • As a biochemical for proteomics research Santa Cruz Biotechnology offers it as a biochemical for proteomics research .
  • Inhibitor development: Pyrazoles have been used in the synthesis of inhibitors of canonical transient receptor potential channels .
  • Antiviral research: Several natural compounds with benzothiazole groups have been investigated for their antiviral activity against SARS-CoV-2 .
  • Antimicrobial agents: Pyrazolines constitute heterocyclic linked derivatives possessing anticancer, antidepressant, and anticonvulsant properties .

Caveats

  • Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals and does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are compared below, focusing on substituent effects, molecular properties, and inferred bioactivity.

Table 1: Comparative Analysis of Methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate and Analogs

Compound Name & Structure CAS Number Molecular Weight (g/mol) Key Features Inferred Bioactivity/Applications
Target Compound : this compound 1158233-60-3 ~289.07 Benzothiazole substituent; ester group. Kinase inhibition (hypothesized)
AS601245 : 1,3-benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile Not provided ~406.46 Benzothiazole-pyrimidine hybrid; nitrile group. JNK inhibitor (confirmed)
Methyl [1-(2-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate 1158233-60-3 ~266.68 Chlorophenyl substituent; same ester group. Unknown; chlorophenyl may reduce solubility.
Methyl 2-(1-(3-(cyanomethyl)phenyl)-5-hydroxy-1H-pyrazol-3-yl)acetate 1956335-81-1 271.27 Cyanomethylphenyl substituent; discontinued commercial availability. Lab use only; stability concerns inferred .

Structural and Functional Insights

Benzothiazole vs. Pyrimidine/Pyridine Hybrids (AS601245): The target compound’s benzothiazole group aligns with AS601245’s scaffold, a known JNK inhibitor. However, AS601245’s pyrimidine core and nitrile group likely enhance its kinase selectivity and metabolic stability compared to the pyrazole-ester structure of the target compound .

Substituent Effects: Benzothiazole vs. Chlorophenyl :

  • Replacing benzothiazole with 2-chlorophenyl (as in the chlorophenyl analog) introduces a lipophilic, electron-withdrawing group. This substitution may reduce π-π stacking interactions critical for kinase binding but could improve membrane permeability .

However, its discontinued status implies synthesis challenges or instability, possibly due to ester hydrolysis or cyanide group reactivity .

Physicochemical and Pharmacokinetic Considerations

  • Benzothiazole Advantage : The benzothiazole moiety’s planar structure and sulfur atom may improve target engagement through hydrophobic and van der Waals interactions, as seen in AS601245 .
  • Ester Group Limitations : The methyl ester in the target compound may confer prodrug properties, requiring in vivo hydrolysis for activation. This contrasts with AS601245’s nitrile group, which is metabolically stable .

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